molecular formula C11H12BrN3O2 B8750667 tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate

tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate

Cat. No.: B8750667
M. Wt: 298.14 g/mol
InChI Key: CHHULRCLUWNINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate is a useful research compound. Its molecular formula is C11H12BrN3O2 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 5-bromobenzotriazole-1-carboxylate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-5-4-7(12)6-8(9)13-14-15/h4-6H,1-3H3

InChI Key

CHHULRCLUWNINU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 248B (770 mg; 5 mmol) in THF (5 mL) was added to a solution of 20% phosgene in toluene (10 mL) at −20° C., stirred for 1 hr. at −20° C. then 2 hrs. at r.t., evaporated and dissolved in THF (4 mL). This solution was added to a solution of tBuOH (1 mL), and pyridine (426 mg; 5.4 mmol) in THF (3 mL) at −20° C. then stirred overnight at r.t. The solids were removed by filtration and rinsed with EtOAc. The filtrate was rinsed with water and brine, dried (MgSO4), concentrated, and isolated by flash chromatography (1:1 Et2O:hexane) to provide the desired product (970 mg; 76%).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76%

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